molecular formula C16H34O2 B14737493 3-(Dibutoxymethyl)heptane CAS No. 5460-40-2

3-(Dibutoxymethyl)heptane

Cat. No.: B14737493
CAS No.: 5460-40-2
M. Wt: 258.44 g/mol
InChI Key: GXWYMXOQFFBFSY-UHFFFAOYSA-N
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Description

3-(Dibutoxymethyl)heptane is an organic compound with the molecular formula C16H34O2 It is a derivative of heptane, characterized by the presence of two butoxy groups attached to a methyl group on the third carbon of the heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dibutoxymethyl)heptane typically involves the alkylation of heptane with dibutyl ether in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction can be represented as follows:

Heptane+Dibutyl etherAcid catalystThis compound\text{Heptane} + \text{Dibutyl ether} \xrightarrow{\text{Acid catalyst}} \text{this compound} Heptane+Dibutyl etherAcid catalyst​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The process includes the purification of the product through distillation or other separation techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dibutoxymethyl)heptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of simpler hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(Dibutoxymethyl)heptane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Dibutoxymethyl)heptane involves its interaction with molecular targets through its butoxy groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic environments within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Heptane: A straight-chain alkane with similar hydrophobic properties but lacking the butoxy groups.

    2,2,4-Trimethylpentane: Another branched alkane with different substituents, used as a reference fuel in octane rating.

    Dibutyl ether: A related compound used in the synthesis of 3-(Dibutoxymethyl)heptane.

Uniqueness

This compound is unique due to the presence of two butoxy groups, which impart distinct chemical and physical properties compared to other similar compounds. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions.

Properties

CAS No.

5460-40-2

Molecular Formula

C16H34O2

Molecular Weight

258.44 g/mol

IUPAC Name

3-(dibutoxymethyl)heptane

InChI

InChI=1S/C16H34O2/c1-5-9-12-15(8-4)16(17-13-10-6-2)18-14-11-7-3/h15-16H,5-14H2,1-4H3

InChI Key

GXWYMXOQFFBFSY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(OCCCC)OCCCC

Origin of Product

United States

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